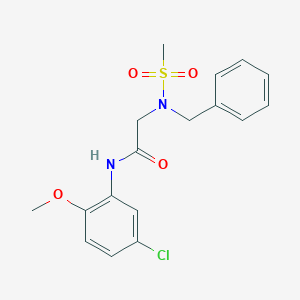

N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonyl compounds involves various strategies, including the use of glycinamide hydrochloride as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, resulting in practical 2-benzylbenzaldehydes with satisfactory yield (Wen & Li, 2020). Additionally, Weinreb amide-based synthetic equivalents facilitate the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks through N-benzylation and arylmagnesium halide addition (Kommidi, Balasubramaniam, & Aidhen, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-benzyl-N1-(5-chloro-2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide has been elucidated through X-ray crystallography, revealing the planarity of tetrazole rings and the lack of conjugation to the aryl rings at the 1- and 5-positions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonylation reactions play a crucial role in modifying the chemical properties of benzyl compounds. For example, the sulfonylation of benzylic C-H bonds of aryl(o-tolyl)methanones with arylsulfonyl hydrazides or arylsulfonyl chlorides has been developed, offering a range of aryl(2-(arylsulfonylmethyl)aryl)methanones (Gong et al., 2018).

Mecanismo De Acción

Target of Action: The primary target of CBKinase1_002844 is the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .

Mode of Action: The compound interacts with its targets by binding to the CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction results in changes in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways: The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are critical for cell survival and tumorigenesis .

Pharmacokinetics:Result of Action: The molecular and cellular effects of CBKinase1_002844’s action involve the regulation of key signaling pathways that are critically involved in tumor progression . Altered expression or activity of different CK1 isoforms in tumor cells has been observed .

Action Environment: Environmental factors can influence the action, efficacy, and stability of CBKinase1_002844.

Mechanism of Action of BRD-K72991554-001-01-6

Target of Action: The primary target of BRD-K72991554-001-01-6 is the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT.

Mode of Action: BRD-K72991554-001-01-6 is designed to trigger the proteolytic degradation of the target protein . It consists of a ligand for the target protein and a ligand for a ubiquitin ligase . The compound causes the association of the target protein with the E3 ubiquitin ligase, leading to its subsequent ubiquitination and degradation .

Biochemical Pathways: The affected pathways involve the regulation of gene expression through the modification of chromatin structure . The downstream effects include changes in cell proliferation and differentiation, which can influence the progression of diseases like cancer .

Pharmacokinetics:Result of Action: The molecular and cellular effects of BRD-K72991554-001-01-6’s action involve the degradation of the BET family of proteins, leading to changes in gene expression . This can have significant effects on cell proliferation and differentiation .

Propiedades

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(18)10-15(16)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBRJEFCFYLSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

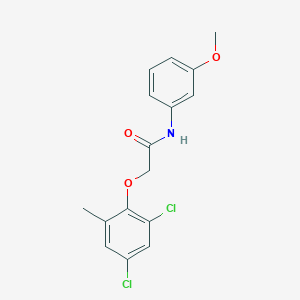

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)